



Application Notes and Protocols: Determination of Cdc7-IN-17 Dose-Response Curve

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Audience: Researchers, scientists, and drug development professionals.

Introduction

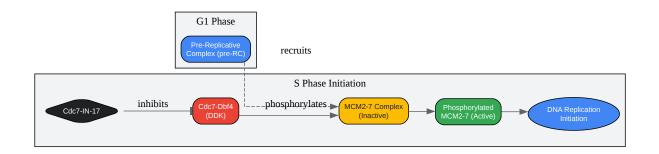
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3] In complex with its regulatory subunit Dbf4 (or ASK), it forms the active Dbf4-dependent kinase (DDK), which phosphorylates the minichromosome maintenance (MCM) complex, a key step for the firing of replication origins.[4][5][6] Due to its elevated expression in various cancers and its essential role in cell proliferation, Cdc7 has emerged as an attractive target for cancer therapy.[2][4][7] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising strategy for developing novel anti-cancer agents.[2][3][8]

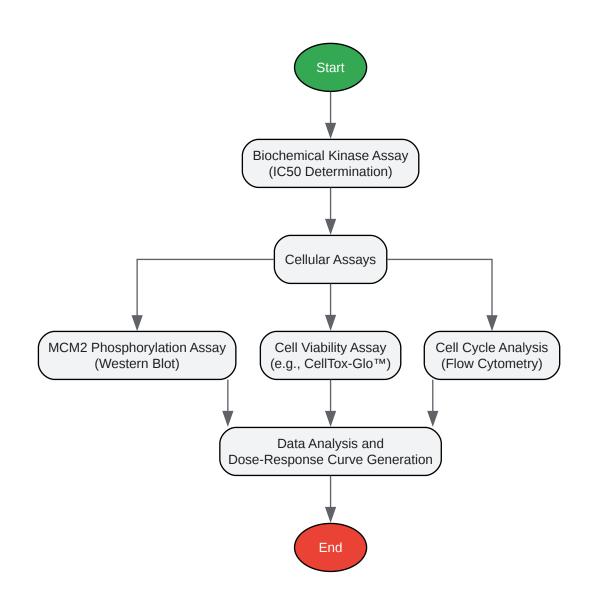
Cdc7-IN-17 is a potent and selective inhibitor of Cdc7 kinase. These application notes provide a detailed protocol for determining the dose-response curve of **Cdc7-IN-17**, a critical step in characterizing its potency and efficacy. The protocols described herein cover both biochemical and cellular assays to provide a comprehensive understanding of the inhibitor's activity.

Signaling Pathway of Cdc7 in DNA Replication Initiation

The following diagram illustrates the central role of the Cdc7-Dbf4 complex in initiating DNA replication.







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